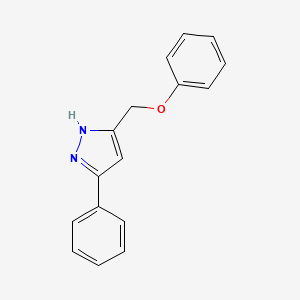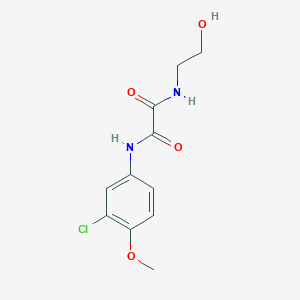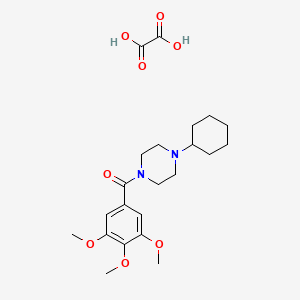![molecular formula C18H25N3O B4979723 8-methoxy-4-methyl-N-[2-(1-piperidinyl)ethyl]-2-quinolinamine](/img/structure/B4979723.png)
8-methoxy-4-methyl-N-[2-(1-piperidinyl)ethyl]-2-quinolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-methoxy-4-methyl-N-[2-(1-piperidinyl)ethyl]-2-quinolinamine, also known as MEOP or 8-MeO-Piperazine, is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has been studied for its potential use in scientific research. MEOP is a potent agonist of the serotonin receptor, which is involved in the regulation of mood, cognition, and behavior.
Mécanisme D'action
8-methoxy-4-methyl-N-[2-(1-piperidinyl)ethyl]-2-quinolinamine acts as a potent agonist of the serotonin receptor, which is a G protein-coupled receptor that is involved in the regulation of mood, cognition, and behavior. 8-methoxy-4-methyl-N-[2-(1-piperidinyl)ethyl]-2-quinolinamine binds to the serotonin receptor and activates downstream signaling pathways, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
8-methoxy-4-methyl-N-[2-(1-piperidinyl)ethyl]-2-quinolinamine can induce changes in behavior and brain activity in animal models, which can provide insights into the mechanisms underlying psychiatric disorders such as depression, anxiety, and schizophrenia. 8-methoxy-4-methyl-N-[2-(1-piperidinyl)ethyl]-2-quinolinamine has been shown to increase locomotor activity, induce hyperthermia, and alter the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
8-methoxy-4-methyl-N-[2-(1-piperidinyl)ethyl]-2-quinolinamine has several advantages as a research tool, including its potent agonist activity at the serotonin receptor, its ability to induce changes in behavior and brain activity, and its relative ease of synthesis. However, 8-methoxy-4-methyl-N-[2-(1-piperidinyl)ethyl]-2-quinolinamine also has several limitations, including its potential toxicity, its limited solubility in aqueous solutions, and its potential for abuse.
Orientations Futures
There are several future directions for research on 8-methoxy-4-methyl-N-[2-(1-piperidinyl)ethyl]-2-quinolinamine, including the investigation of its effects on different serotonin receptor subtypes, the development of more selective agonists and antagonists of the serotonin receptor, and the exploration of its potential therapeutic applications in the treatment of psychiatric disorders. Additionally, more studies are needed to determine the optimal dose and route of administration of 8-methoxy-4-methyl-N-[2-(1-piperidinyl)ethyl]-2-quinolinamine, as well as its long-term effects on behavior and brain function.
Méthodes De Synthèse
8-methoxy-4-methyl-N-[2-(1-piperidinyl)ethyl]-2-quinolinamine can be synthesized using a variety of methods, including the reaction of 4-methyl-8-methoxy-quinoline with 1-piperidinyl ethylamine. The synthesis of 8-methoxy-4-methyl-N-[2-(1-piperidinyl)ethyl]-2-quinolinamine has been described in several scientific papers, and the purity and yield of the compound can be improved by optimizing the reaction conditions.
Applications De Recherche Scientifique
8-methoxy-4-methyl-N-[2-(1-piperidinyl)ethyl]-2-quinolinamine has been studied for its potential use in scientific research, particularly in the field of neuroscience. 8-methoxy-4-methyl-N-[2-(1-piperidinyl)ethyl]-2-quinolinamine is a potent agonist of the serotonin receptor, which is involved in the regulation of mood, cognition, and behavior. Studies have shown that 8-methoxy-4-methyl-N-[2-(1-piperidinyl)ethyl]-2-quinolinamine can induce changes in behavior and brain activity in animal models, which can provide insights into the mechanisms underlying psychiatric disorders such as depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
8-methoxy-4-methyl-N-(2-piperidin-1-ylethyl)quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-14-13-17(19-9-12-21-10-4-3-5-11-21)20-18-15(14)7-6-8-16(18)22-2/h6-8,13H,3-5,9-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJLAPGDEBSXEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)NCCN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[isopropyl(methyl)amino]ethyl benzoate hydrochloride](/img/structure/B4979660.png)
![N~2~-(4-methoxyphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4979661.png)
![N-[1-(4-fluorobenzyl)-4-methyl-1H-pyrazol-5-yl]-2-(1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B4979666.png)


![2-(4-hydroxyphenyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B4979687.png)
![1-[(4-chlorobenzyl)oxy]-3-[(4-chlorobenzyl)thio]-2-propanol](/img/structure/B4979691.png)
![2,6-di-tert-butyl-4-[(2-hydroxyphenyl)(4-morpholinyl)methyl]phenol](/img/structure/B4979696.png)

![5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4979717.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B4979734.png)
![3-butoxy-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4979741.png)
![4-{[4-(4-benzyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]carbonyl}pyridine trifluoroacetate](/img/structure/B4979744.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide trifluoroacetate](/img/structure/B4979760.png)